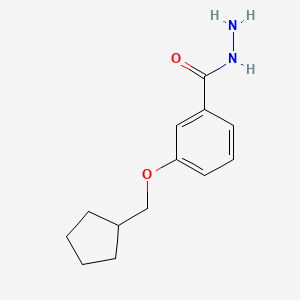
3-(Cyclopentylmethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclopentylmethoxy)benzohydrazide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Cyclopentylmethoxy)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N2O\
- Molecular Weight : 219.29 g/mol
The synthesis of this compound typically involves the reaction of cyclopentylmethanol with benzoyl hydrazine under acidic conditions. The general reaction can be summarized as:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.
- Anti-inflammatory Activity : Studies have indicated that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Antimicrobial Properties : Preliminary assays show that the compound possesses significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis via mitochondrial pathways |
Detailed Research Findings
-
Anti-inflammatory Studies :
- In a study conducted on murine models, administration of this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, key mediators in the inflammatory response. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis.
-
Antimicrobial Assays :
- A series of disk diffusion tests demonstrated that the compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Cancer Research :
- In vitro studies using human cancer cell lines showed that this compound effectively reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed increased levels of caspase-3 activity, a marker for apoptosis.
Properties
IUPAC Name |
3-(cyclopentylmethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-15-13(16)11-6-3-7-12(8-11)17-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWBVGOXLUTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














